N-Acetyl-beta-D-glucosamine tetraacetate
Overview
Description
Synthesis Analysis
The synthesis of N-acetyl-beta-D-glucosamine derivatives has been explored through various chemical pathways. For instance, the chemical synthesis of N-acetyl-α- and β-D-glucosamine 1-phosphates from crystalline phosphoric acid condensed with 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucose demonstrates one method of synthesis, highlighting the chemical versatility of glucosamine derivatives (O’Brien, 1964).
Molecular Structure Analysis
The molecular structure of N-acetyl-beta-D-glucosamine tetraacetate and related derivatives has been studied using various analytical techniques. For example, the crystal structure and application in the synthesis of N-(D-gluconyl) derivatives of D-glucosamine were investigated, revealing insights into the conformational properties of these compounds (Norkowska et al., 2014).
Chemical Reactions and Properties
Chemical transformations of glucosamine derivatives illustrate the reactivity and potential applications of these compounds. For instance, the oxidative decarboxylation reaction using lead tetraacetate and successive nitromethane cyclization reaction has been employed to convert N-acetyl-D-glucosamine into hexaacetyl-streptamine, showcasing a versatile method for the preparation of aminocyclitols from various types of uronic acids (Kitagawa et al., 1978).
Physical Properties Analysis
The study of physical properties, such as melting points and solubility, is essential for understanding the applicability of N-acetyl-beta-D-glucosamine tetraacetate in various fields. The improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose, for example, provided revised melting points and structural determination through X-ray diffraction, enhancing the understanding of its physical characteristics (Suihko et al., 2001).
Chemical Properties Analysis
The chemical properties of N-acetyl-beta-D-glucosamine tetraacetate, such as reactivity and stability, are critical for its potential applications. Research into the enzymatic production of N-acetyl-D-glucosamine from chitin, for example, has explored the degradation study of N-acetylchitooligosaccharide and the effect of mixing crude enzymes, providing insights into the biochemical conversion processes and the chemical stability of these compounds (Sashiwa et al., 2003).
Scientific Research Applications
Biomedical Applications
N-Acetyl-beta-D-glucosamine and its derivatives, including tetraacetate forms, are significant in various biomedical applications. They are naturally occurring amino sugars found in the human body and are important components of glycoproteins, proteoglycans, and glycosaminoglycans. These compounds have shown beneficial pharmacological effects in relieving osteoarthritis symptoms and have potential in the prevention and/or treatment of other diseases due to their antioxidant and anti-inflammatory activities. Their functions are primarily exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival. This versatility extends to potential therapeutic applications in cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Industrial Applications
N-Acetyl-D-glucosamine, a form of N-Acetyl-beta-D-glucosamine, is widely utilized in the medical, agricultural, biofuel, and food industries. Its efficient and environmentally friendly production relies on the binary system of β-N-acetylhexosaminidase and chitinase. Research on enzymes like HEX from Streptomyces alfalfae has shown promise for industrial applications, such as converting colloidal chitin to N-Acetyl-D-glucosamine with high efficiency and selectivity, making it suitable for various industrial purposes (Lv et al., 2019).
Sensor Development
Advancements in sensor technology have incorporated N-Acetyl-beta-D-glucosamine derivatives. For example, a genetically encoded FRET-based sensor for the detection of O-GlcNAc, a dynamic carbohydrate modification involving N-Acetyl-beta-D-glucosamine, has been developed. This sensor is vital in studying cell signaling processes and has implications in disease research, including Alzheimer's and type-II diabetes (Carrillo, Krishnamoorthy, & Mahal, 2006).
Biotechnological and Pharmaceutical Applications
In biotechnology, N-Acetyl-beta-D-glucosamine derivatives are used for the synthesis of various bioactive compounds. Their role in the formation of glycosides, like diosgenyl glycosides, highlights their potential in developing new therapeutic agents, particularly in the treatment of chronic diseases like leukemia (Myszka et al., 2003).
Chitin and Chitosan Research
N-Acetyl-beta-D-glucosamine is a key component in the study of chitin and chitosan, natural polymers used in various biomedical applications. These biopolymers are integral in wound healing, tissue engineering, and other medical device applications due to their biocompatibility (Islam, Bhuiyan, & Islam, 2017).
Cosmetic and Dermatological Applications
N-Acetyl-beta-D-glucosamine, through its role in stimulating hyaluronic acid synthesis, can accelerate wound healing, improve skin hydration, and reduce wrinkles. Its inhibitory effect on tyrosinase activation also makes it effective in treating hyperpigmentation disorders (Bissett, 2006).
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-OXGONZEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167362 | |
Record name | β-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-beta-D-glucosamine tetraacetate | |
CAS RN |
7772-79-4 | |
Record name | β-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7772-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-beta-D-glucosamine tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-beta-D-glucosamine tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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